REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([Cl:12])[C:5]2[O:9][C:8](=O)[NH:7][C:6]=2[CH:11]=1.[Cl:13]C1C=CC2NC(=O)OC=2C=1>C1(C)C=CC=CC=1>[Cl:13][C:8]1[O:9][C:5]2[C:4]([Cl:12])=[CH:3][C:2]([Cl:1])=[CH:11][C:6]=2[N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C2=C(NC(O2)=O)C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(NC(O2)=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1OC2=C(N1)C=C(C=C2Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |